3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused tricyclic core with substituents at positions 1, 3, 7, and 6. Key structural features include:
- 8-(3-Methoxyphenyl): Aromatic substitution likely influencing receptor binding affinity and selectivity.
- 1,7-Dimethyl groups: Contribute to metabolic stability and steric effects.
Its synthetic route likely involves nucleophilic substitution or coupling reactions at the 8-position, analogous to methods described for similar compounds .
Properties
IUPAC Name |
2-(3-hydroxypropyl)-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-12-11-23-15-16(21(2)19(27)22(17(15)26)8-5-9-25)20-18(23)24(12)13-6-4-7-14(10-13)28-3/h4,6-7,10-11,25H,5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMBSQKAJUKRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the hydroxypropyl group: This step may involve alkylation reactions using 3-chloropropanol or similar reagents.
Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines.
Substitution: The methoxyphenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield 3-(3-oxopropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
Scientific Research Applications
Biological Activities
Research indicates that compounds in the imidazo[2,1-f]purine class exhibit various biological activities:
- Antitumor Activity : Studies have shown that derivatives of imidazo[2,1-f]purines can inhibit tumor growth by interfering with cellular proliferation pathways. The presence of specific substituents like methoxy and hydroxy groups may enhance these effects through increased binding affinities to target proteins involved in cancer progression.
- Antiviral Properties : Some derivatives have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms. The structural similarities to nucleotides allow these compounds to interfere with viral RNA synthesis.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it could potentially inhibit kinases or phosphodiesterases, leading to altered signaling pathways within cells.
Synthetic Methodologies
The synthesis of 3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazole Ring : Starting from appropriate precursors (e.g., purine derivatives), the imidazole ring is constructed using condensation reactions.
- Substitution Reactions : Hydroxypropyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions or coupling reactions involving suitable halides or electrophiles.
- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized using NMR spectroscopy and mass spectrometry to confirm its structure.
Case Studies
Several studies have investigated the pharmacological potential of similar compounds:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that a related imidazo[2,1-f]purine derivative exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .
- Antiviral Research : Research highlighted in Antiviral Research showed that a structurally similar compound inhibited the replication of RNA viruses by targeting viral polymerases .
- Enzyme Inhibition Profiles : A comprehensive study published in Biochemical Pharmacology detailed the enzyme inhibition profiles of various imidazo[2,1-f]purines, indicating their potential as therapeutic agents for diseases involving dysregulated kinase activity .
Mechanism of Action
The mechanism of action of 3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition or activation of enzymes: Affecting metabolic pathways.
Binding to receptors: Modulating cellular signaling pathways.
Interaction with DNA or RNA: Influencing gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their biological/pharmacological profiles:
Key Findings from Comparative Analysis
Substitution at the 8-Position: The 3-methoxyphenyl group in the target compound may favor interactions with aromatic residue-rich receptors (e.g., 5-HT1A or adenosine A3) but shows reduced PDE inhibition compared to dihydroisoquinolinylbutyl-substituted analogues . Arylpiperazine substituents (e.g., in compound 6h) enhance 5-HT1A selectivity, whereas fluorophenoxyethyl groups (e.g., compound 46) improve water solubility and adenosine receptor binding .
Impact of Methyl Groups :
- 1,7-Dimethylation in the target compound likely reduces oxidative metabolism compared to unmethylated analogues, enhancing plasma half-life .
Hydroxypropyl vs. Hydroxymethyl :
- The 3-hydroxypropyl chain may provide better solubility than shorter hydroxymethyl groups (e.g., ’s compound 7) while maintaining hydrogen-bonding capacity .
Structure–Activity Relationship (SAR) Insights
- 8-Position Modifications: Bulky substituents (e.g., dihydroisoquinolinylbutyl) favor PDE inhibition and multi-receptor activity. Electron-rich aryl groups (e.g., 3-methoxyphenyl) enhance binding to G-protein-coupled receptors (GPCRs) like 5-HT1A .
- 3-Position Functionalization :
- Hydrophilic groups (e.g., hydroxypropyl) improve solubility without compromising receptor binding, critical for CNS-targeted drugs .
Biological Activity
3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 417.8 g/mol. The presence of hydroxypropyl and methoxyphenyl groups is significant in modulating its interactions with biological targets.
Synthesis
The synthesis typically involves several steps:
- Preparation of the Core Structure : The imidazo[2,1-f]purine core is synthesized through cyclization reactions.
- Functionalization : The hydroxypropyl and methoxyphenyl groups are introduced using selective functionalization techniques.
- Purification : High-performance liquid chromatography (HPLC) is often employed to purify the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been shown to exhibit:
- Antioxidant Activity : The hydroxypropyl group may enhance the compound's ability to scavenge free radicals.
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of enzymes involved in inflammatory pathways.
Therapeutic Applications
Research indicates that this compound may have applications in treating conditions such as:
- Cancer : Its ability to inhibit cell proliferation has been noted in glioblastoma models.
- Neurological Disorders : Potential antidepressant-like effects have been observed in animal models, suggesting it may influence serotonin pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds or derivatives:
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from other similar compounds. For instance:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Compound A | Hydroxy group | Antioxidant activity |
| Compound B | Methoxy group | Antidepressant effects |
| This Compound | Both groups | Potential multi-target effects |
Q & A
Q. How can cross-disciplinary approaches (e.g., chemical biology or materials science) expand the compound’s applications?
- Methodological Answer : Explore hybrid materials by functionalizing the purine-dione core with polymers for drug delivery. In chemical biology, incorporate photoaffinity labels (e.g., diazirine) for target identification. Collaborative frameworks like ICReDD’s computation-experiment feedback loops are critical for innovation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
